4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide
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Overview
Description
4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as CB-3-NO2 and has a molecular formula of C16H13Cl2N2O3S.
Mechanism of Action
The mechanism of action of CB-3-NO2 is not fully understood. However, it has been proposed that CB-3-NO2 exerts its anti-cancer effects by inducing reactive oxygen species (ROS) production, which leads to DNA damage and apoptosis in cancer cells. CB-3-NO2 has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
CB-3-NO2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. CB-3-NO2 has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Additionally, CB-3-NO2 has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using CB-3-NO2 in lab experiments are its potential pharmacological properties and its ability to inhibit cancer cell growth and induce apoptosis. However, the limitations of using CB-3-NO2 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For CB-3-NO2 research include investigating its potential as a therapeutic agent for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of CB-3-NO2 and to optimize its synthesis method. Furthermore, the potential toxic effects of CB-3-NO2 need to be further investigated to ensure its safety for human use.
Synthesis Methods
The synthesis of CB-3-NO2 involves the reaction of 3-nitro-4-chlorobenzoyl chloride with 3-chlorobenzyl mercaptan in the presence of a base. The resulting intermediate is then reacted with N-(2-aminoethyl)ethanolamine to yield CB-3-NO2. This synthesis method has been optimized to yield high purity and yield of CB-3-NO2.
Scientific Research Applications
CB-3-NO2 has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. CB-3-NO2 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-chloro-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-13-3-1-2-11(8-13)10-24-7-6-19-16(21)12-4-5-14(18)15(9-12)20(22)23/h1-5,8-9H,6-7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCVZQOLITVAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-3-nitrobenzamide |
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